molecular formula C11H20ClNO4 B613139 Aspartic acid(otbu)-allyl ester hcl CAS No. 218938-66-0

Aspartic acid(otbu)-allyl ester hcl

Cat. No. B613139
M. Wt: 265.74
InChI Key: NJRAKVZUBAZRJQ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspartic acid(otbu)-allyl ester hcl, also known as H-Asp-OtBu, is a compound with the molecular formula C8H15NO4 . It is also known by other names such as L-Aspartic Acid tert-Butyl Ester and L-Aspartic acid 1-tert-butyl ester . The compound has a molecular weight of 189.21 g/mol .


Molecular Structure Analysis

The IUPAC name for Aspartic acid(otbu)-allyl ester hcl is (3 S )-3-amino-4- [ (2-methylpropan-2-yl)oxy]-4-oxobutanoic acid . The InChI representation is InChI=1S/C8H15NO4/c1-8 (2,3)13-7 (12)5 (9)4-6 (10)11/h5H,4,9H2,1-3H3, (H,10,11)/t5-/m0/s1 . The compound’s Canonical SMILES is CC © ©OC (=O)C (CC (=O)O)N and its Isomeric SMILES is CC © ©OC (=O) [C@H] (CC (=O)O)N .


Chemical Reactions Analysis

The most serious side reaction during Fmoc chemistry is aspartimide formation . It is caused by exposure of the peptide sequence containing aspartic acid to a strong base . Aspartimide formation is therefore a major problem for the synthesis of long peptides and sequences containing multiple aspartic acid residues .


Physical And Chemical Properties Analysis

Aspartic acid(otbu)-allyl ester hcl has a molecular weight of 189.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound are both 189.10010796 g/mol .

Scientific Research Applications

Controlled Aggregation of Amino Acids

Research on modified single amino acids, including Aspartic acid(otbu)-allyl ester, has shown potential in designing novel nanoarchitectures. The study by Gour et al. (2021) demonstrates the self-assembled structures formed by modified amino acids like Fmoc-Asp(OtBu)-OH, which could be useful in material chemistry, bioscience, and biomedical applications due to their intriguing structural properties (Gour et al., 2021).

Synthesis of Nonnatural Amino Acids

The synthesis of various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids from Fmoc-Asp(OtBu)-OH has been detailed by Hamze et al. (2003). These compounds represent a new series of nonnatural amino acids that could be used in combinatorial synthesis, showcasing the versatility of Aspartic acid(otbu)-allyl ester in synthetic chemistry (Hamze et al., 2003).

Biomaterials Development

In the field of biomaterials, derivatives of poly(aspartic acid) containing pendant allyl groups have been synthesized for use in creating superabsorbent hydrogels. This application, explored by Umeda et al. (2011), indicates the potential of Aspartic acid(otbu)-allyl ester in developing biodegradable hydrogels, which could have significant impacts on pharmaceutical and cosmetic applications (Umeda et al., 2011).

Future Directions

The frequent occurrence of aspartimide formation during peptide synthesis remains a formidable challenge . An alternative approach to address this longstanding challenge of peptide synthesis is by utilizing cyanosulfurylides to mask carboxylic acids by a stable C–C bond . These functional groups are exceptionally stable to all common manipulations and impart improved solubility during synthesis . This protecting group strategy has the potential to overcome one of the most difficult aspects of modern peptide chemistry .

properties

IUPAC Name

4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4.ClH/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4;/h5,8H,1,6-7,12H2,2-4H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRAKVZUBAZRJQ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspartic acid(otbu)-allyl ester hcl

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